4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with difluoromethyl and pyrrolopyrimidine groups, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4,4-difluoropiperidine with carbonyl chloride to form 4,4-difluoropiperidine-1-carbonyl chloride . This intermediate is then reacted with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of solvents like dichloromethane and catalysts such as triethylamine can facilitate the reactions. The process typically includes steps like purification through crystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group and pyrrolopyrimidine moiety play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoropiperidine hydrochloride: A related compound with similar structural features but different functional groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Another compound with a pyrrolopyrimidine moiety, used in different applications.
Uniqueness
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H23F2N5O |
---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(4,4-difluoropiperidin-1-yl)-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C18H23F2N5O/c1-23-7-4-14-15(23)21-12-22-16(14)24-8-2-13(3-9-24)17(26)25-10-5-18(19,20)6-11-25/h4,7,12-13H,2-3,5-6,8-11H2,1H3 |
InChI-Schlüssel |
NPYHMPHKWAHNLD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.